(3S)-3-Fluoro-3-methylpyrrolidine is a chiral nitrogen-containing heterocyclic compound that has garnered attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features. Its chemical structure includes a pyrrolidine ring substituted with a fluorine atom and a methyl group, which contributes to its distinctive properties and potential applications.
The compound can be sourced through various chemical suppliers and is often utilized as a building block in organic synthesis. It is particularly noted for its role in the development of complex organic molecules and pharmaceuticals.
(3S)-3-Fluoro-3-methylpyrrolidine belongs to the class of fluorinated pyrrolidines, which are characterized by their five-membered nitrogen-containing rings. This compound is classified as a chiral amine, making it significant in asymmetric synthesis and enantioselective reactions.
The synthesis of (3S)-3-fluoro-3-methylpyrrolidine can be achieved through several methods, with the following being prominent:
The molecular structure of (3S)-3-fluoro-3-methylpyrrolidine features:
(3S)-3-fluoro-3-methylpyrrolidine can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for (3S)-3-fluoro-3-methylpyrrolidine involves its interaction with specific biological targets, primarily enzymes and receptors. The presence of the fluorine atom enhances binding affinity due to increased electronegativity, while the methyl group contributes to hydrophobic interactions. This dual substitution allows for selective interactions that can modulate biological activity .
Relevant data regarding its physicochemical properties can be found in specialized chemical databases and literature .
(3S)-3-fluoro-3-methylpyrrolidine has several scientific uses:
The strategic incorporation of fluorine into pyrrolidine scaffolds has revolutionized drug design by enhancing pharmacological profiles through targeted modulation of physicochemical properties. Fluorination at the 3-position of pyrrolidine, as in (3S)-3-fluoro-3-methylpyrrolidine, introduces stereochemical complexity and metabolic stability while preserving the ring’s pseudorotation capability—a conformational flexibility critical for optimal target binding [9]. This fluorine-induced electronic perturbation increases lipophilicity (Log P +0.46) and reduces basicity (pKBHX ~2.59) compared to non-fluorinated analogs, thereby improving blood-brain barrier permeability and bioavailability [9].
The trifluoromethyl (CF3) group in FDA-approved drugs like Ubrogepant (migraine therapy) and Alpelisib (PI3K inhibitor for breast cancer) demonstrates fluorine’s impact on target engagement [6]. Similarly, monofluorinated pyrrolidines exploit halogen bonding interactions with biomolecular targets, where the fluorine atom acts as a hydrogen-bond acceptor or engages in orthogonal interactions with protein backbones. For instance, fluorinated analogs of bioactive pyrrolidine alkaloids (e.g., aegyptolidine A) show enhanced anticancer activity due to fluorine’s electron-withdrawing effects, which amplify electrostatic complementarity in enzyme active sites [9]. Table 1 highlights key fluorinated drugs and their applications.
Table 1: Impact of Fluorinated Pyrrolidines in Approved Therapeutics
Drug Name | Fluorine Motif | Therapeutic Area | Role of Fluorine |
---|---|---|---|
Ubrogepant | 2,2,2-Trifluoroethyl | Acute migraine | Enhances CGRP receptor binding affinity and metabolic stability |
Alpelisib | Trifluoromethylalkyl | Breast cancer | Improves PI3K isoform selectivity and cellular potency |
(3S)-3-Fluoro-3-methylpyrrolidine (Intermediate) | C-3 Fluorine | Antibiotics, antipsychotics | Augments stereochemical control and membrane permeability |
The stereogenic 3-fluoro center in (3S)-3-fluoro-3-methylpyrrolidine further enables chiral discrimination in enantioselective biological systems. For example, fluorinated pyrrolidine derivatives in thrombolytic agents exhibit up to 50-fold higher activity in the (S) configuration compared to (R) enantiomers due to optimized hydrogen-bonding networks with serine proteases [8] [9]. This stereospecificity underscores fluorine’s dual role as a conformational lock and a pharmacophore amplifier.
Synthesizing enantiopure (3S)-3-fluoro-3-methylpyrrolidine demands precise control over stereochemistry, complicated by competing elimination pathways and racemization risks during fluorination. Key challenges include:
Stereoselective Fluorination: Conventional electrophilic fluorination (e.g., Selectfluor®) often lacks enantiocontrol. The Kitamura method using HF/iodosylbenzene mixtures enables electrophilic fluorination of 3-ketopyrrolidines but requires chiral auxiliaries or catalysts to achieve >90% ee [5]. Alternatively, biocatalytic approaches leverage engineered cytochrome P411 enzymes (e.g., variant P411-PYS-5149) to insert nitrenes into C–H bonds, yielding 3-fluoropyrrolidines via asymmetric intramolecular amination (60–74% yield, 91:9 er) [3].
Steric and Electronic Constraints: The 3-methyl group exacerbates steric hindrance during ring closure or fluorination. De Kimpe’s approach via N-Boc-3-methylene pyrrolidine bromofluorination (using NBS/Et3N·3HF) achieves moderate yields (68%) but suffers from regioselectivity issues in azide displacement [1]. Similarly, intramolecular aminofluorination of homoallylamines with hypervalent iodine reagents (e.g., PhI(OAc)2/pyridine-HF) affords 3-fluoropyrrolidines in 50–85% yield, though N-tosyl protection limits derivatization flexibility [1] [5].
Table 2: Comparative Analysis of Synthetic Methods for 3-Fluoropyrrolidines
Method | Key Reagents/Conditions | Yield | ee (%) | Limitations |
---|---|---|---|---|
Biocatalytic C–H Amination | P411-PYS-5149, Azide substrate | 60–74% | 91–99 | Substrate scope limited to benzylic C–H bonds |
Electrophilic Fluorination | HF/PhIO, 1,3-Dicarbonyl compounds | 50–98% | 50–95 | Requires acidic conditions; racemization risk |
Bromofluorination-Alkene | NBS/Et3N·3HF | 68% | >99 | Low functional group tolerance |
Hypervalent Iodofluorination | PhI(OAc)2/Py·HF | 50–85% | 90 | Limited to activated alkene systems |
These challenges highlight the delicate balance between stereocontrol, functional group compatibility, and operational practicality in synthesizing (3S)-3-fluoro-3-methylpyrrolidine—a molecule emblematic of fluorine’s transformative role in modern medicinal chemistry.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8